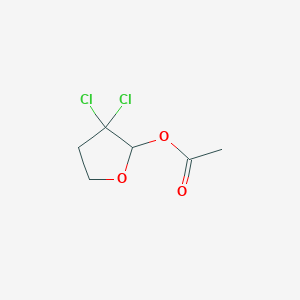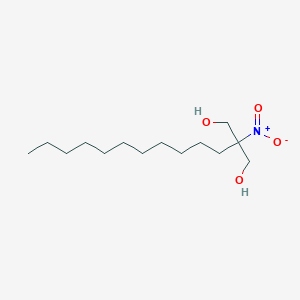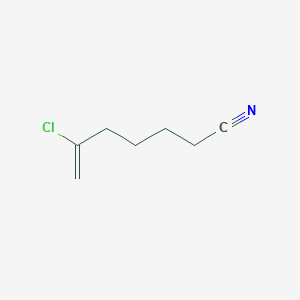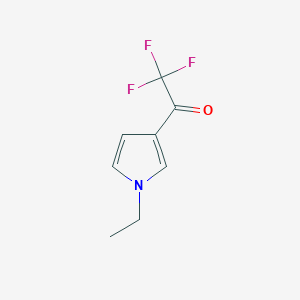
4-(Trifluoromethoxy)benzaldehyde oxime
Overview
Description
4-(Trifluoromethoxy)benzaldehyde oxime is an organic compound with the molecular formula C8H6F3NO2 . It is a derivative of benzaldehyde, which has been substituted with a trifluoromethoxy group at the para position .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)benzaldehyde oxime has a molecular weight of 190.119 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis of Thiosemicarbazones
4-(Trifluoromethoxy)benzaldehyde oxime: is utilized in the synthesis of thiosemicarbazones . Thiosemicarbazones are an important class of compounds that have shown potential in pharmacological activities, including antiviral, antibacterial, and anticancer properties. The trifluoromethoxy group in the benzaldehyde oxime structure could potentially enhance the biological activity of synthesized thiosemicarbazones.
Azo Dye Formation
This compound serves as a precursor in the formation of new azo dyes containing the 5(4H)-oxazolone ring . Azo dyes are widely used for coloring textiles, food, and pharmaceuticals. The presence of the trifluoromethoxy group may impart unique electronic properties to the dyes, potentially leading to novel applications in dye-sensitized solar cells or organic light-emitting diodes (OLEDs).
Benzimidazole Derivatives
The synthesis of 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole is another application . Benzimidazole derivatives are known for their wide range of biological activities, including antifungal, antiviral, and gastric proton pump inhibition. The trifluoromethoxy group could enhance the lipophilicity and thus the bioavailability of these compounds.
Indanone Derivatives
4-(Trifluoromethoxy)benzaldehyde oxime: is used in the creation of (E)-2-[4-(trifluoromethoxy)benzylidene]indan-1-one . Indanone derivatives are explored for their neuroprotective effects and as potential therapeutic agents for neurodegenerative diseases. The electron-withdrawing nature of the trifluoromethoxy group may influence the pharmacokinetic properties of these molecules.
Safety and Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation and serious eye irritation . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .
Mechanism of Action
Target of Action
4-(Trifluoromethoxy)benzaldehyde is an aromatic aldehyde
Mode of Action
It’s known that aldehydes can form adducts with biological molecules, potentially altering their function .
Biochemical Pathways
Given its chemical structure, it may participate in various reactions, potentially influencing multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (1901193 g/mol ) and boiling point (93 °C/27 mmHg ), can influence its pharmacokinetic properties.
Result of Action
It’s known that aldehydes can react with various biological molecules, potentially influencing their function .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of the compound .
properties
IUPAC Name |
(NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMISFBFTUVTD-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430544 | |
| Record name | 4-(trifluoromethoxy)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzaldehyde oxime | |
CAS RN |
150162-39-3 | |
| Record name | 4-(trifluoromethoxy)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-azido-N-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]-2,3,5,6-tetrafluorobenzamide](/img/structure/B114692.png)
![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)







![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)

